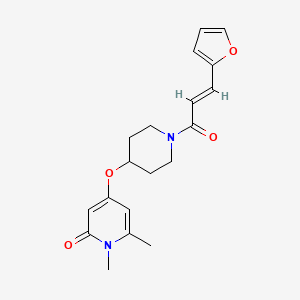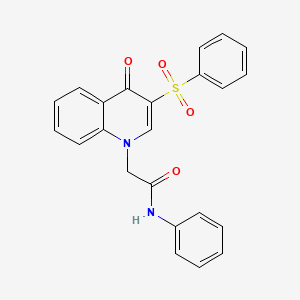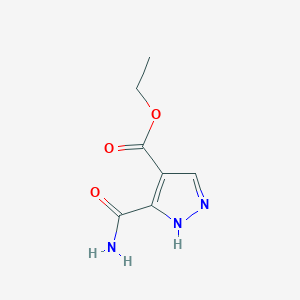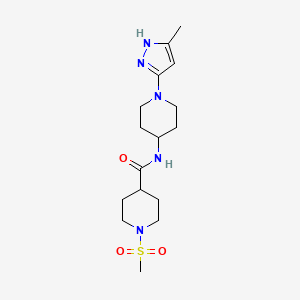![molecular formula C20H16FN3O4S B2590454 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-96-2](/img/structure/B2590454.png)
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a derivative of thiophene 2-carboxamides . It has been synthesized as part of a series of modifications to the OSI-930 scaffold, a potent inhibitor of c-kit and VEGFR2 . The compound has shown promise in overcoming cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity .
Synthesis Analysis
The synthesis of this compound involves modifications at both the quinoline and amide domains of the OSI-930 scaffold . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a thiazol-2-yl group . These groups are part of the modifications made to the OSI-930 scaffold in the synthesis process .Chemical Reactions Analysis
The compound has been screened for in vitro cytotoxicity in a panel of cancer cell lines and for VEGFR1 and VEGFR2 inhibition . It has shown inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively .Applications De Recherche Scientifique
Évaluation anticancéreuse
Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés en position 3-N ont été conçues sur la base de rapports de la littérature concernant l'activité des indoles contre diverses lignées de cellules cancéreuses . Les composés ont été synthétisés via un couplage croisé C-N catalysé par le palladium et évalués pour leur activité anticancéreuse contre les lignées de cellules cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) .
Étude de la relation structure-activité
Une étude approfondie de la relation structure-activité a abouti à l'identification du 3-N-benzo[1,2,5]oxadiazole 17 et du 3-N-2-méthylquinoléine 20, dont les valeurs de CI50 variaient de 328 à 644 nM contre CCRF-CEM et MIA PaCa-2 . Des études mécanistiques plus approfondies ont révélé que 20 provoquait un arrêt du cycle cellulaire en phase S et induisait l'apoptose dans les cellules cancéreuses CCRF-CEM .
Sélectivité entre les cellules cancéreuses et les cellules normales
Les données obtenues (CI50 > 30 μM) ont révélé qu'elles présentaient une bonne sélectivité entre les cellules cancéreuses et les cellules normales .
Synthèse des composés BDMMBSH
Les composés BDMMBSH ont été synthétisés via une méthode de condensation simple utilisant du benzo-[d][1,3]-dioxol carbaldéhyde, de la benzènesulfonylhydrazine (BSH) et de la 4-méthyl-benzènesulfonylhydrazine (4-MBSH) avec un bon rendement .
Détection de plomb cancérigène
Les composés BDMMBSH ont été utilisés pour la détection significative de l'ion métallique lourd cancérigène, le plomb (Pb2+), via une approche électrochimique fiable . Un capteur Pb2+ sensible et sélectif a été développé via le dépôt d'une fine couche de BDMMBSH sur une GCE avec la matrice de polymère conducteur Nafion (NF) .
Développement du capteur Pb2+
La sensibilité, la LOQ et la LOD du capteur proposé pour Pb2+ ont été calculées à partir des courbes d'étalonnage pour être respectivement de 2220,0 pA μM−1 cm−2, 320,0 mM et 96,0 pM . La validation de la sonde de capteur BDMMBSH/GCE/NF a été réalisée via la détermination sélective de Pb2+ dans des échantillons naturels enrichis avec un résultat satisfaisant et rationnel .
Mécanisme D'action
Target of Action
The primary targets of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that transport various molecules across extracellular and intracellular membranes .
Mode of Action
This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .
Biochemical Pathways
The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, leading to the suppression of angiogenesis . This can limit the supply of oxygen and nutrients to the tumor, inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, leading to an increase in the intracellular concentration of therapeutic drugs .
Pharmacokinetics
Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their expulsion from cells .
Result of Action
The molecular effect of this compound is the inhibition of VEGFR1 and P-glycoprotein efflux pumps . At the cellular level, this leads to the suppression of angiogenesis and an increase in the intracellular concentration of therapeutic drugs . This can enhance the efficacy of anticancer treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of drugs that are substrates of P-glycoprotein efflux pumps . .
Propriétés
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDFAHCWKHKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)


![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)


![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)


